Cas no 1546008-07-4 (Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl-)

Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl-, is a fluorinated pyrimidine derivative featuring a hydrazinyl substituent at the 6-position and a 2,2-difluoroethoxy group at the 4-position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The difluoroethoxy moiety enhances lipophilicity and metabolic stability, while the hydrazinyl group provides a reactive handle for further functionalization. Its structural features make it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's well-defined reactivity and stability under standard conditions facilitate its use in synthetic organic chemistry.
Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl- structure
1546008-07-4 structure
Product Name:Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl-
CAS No:1546008-07-4
MF:C6H8F2N4O
MW:190.15
CID:5520244
PubChem ID:82009938
Update Time:2025-10-30

Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl-
    • 4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine
    • AKOS020992570
    • F81735
    • [6-(2,2-difluoroethoxy)pyrimidin-4-yl]hydrazine
    • 4-(2,2-DIFLUOROETHOXY)-6-HYDRAZINYLPYRIMIDINE
    • 1546008-07-4
    • Inchi: 1S/C6H8F2N4O/c7-4(8)2-13-6-1-5(12-9)10-3-11-6/h1,3-4H,2,9H2,(H,10,11,12)
    • InChI Key: BWBYOEFSCQGGBI-UHFFFAOYSA-N
    • SMILES: C1=NC(NN)=CC(OCC(F)F)=N1

Computed Properties

  • Exact Mass: 190.06661722g/mol
  • Monoisotopic Mass: 190.06661722g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 73.1Ų

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Additional information on Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl-

Recent Advances in Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl- (CAS: 1546008-07-4) Research

Pyrimidine derivatives have long been recognized for their significant roles in medicinal chemistry, particularly in the development of anticancer, antiviral, and antimicrobial agents. Among these, Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl- (CAS: 1546008-07-4) has recently emerged as a compound of interest due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The compound, characterized by the presence of a difluoroethoxy group and a hydrazinyl moiety, has been investigated for its ability to modulate key biological pathways. Recent studies have highlighted its role as a potent inhibitor of certain kinases involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl- exhibits selective inhibition against EGFR (Epidermal Growth Factor Receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC). The study reported an IC50 value in the nanomolar range, suggesting high potency.

In addition to its anticancer properties, this pyrimidine derivative has shown promise in the field of infectious diseases. A 2024 preprint article on bioRxiv described its efficacy against RNA viruses, including SARS-CoV-2 variants. The hydrazinyl group was found to interact with viral proteases, disrupting viral replication. These findings open new avenues for repurposing the compound as a broad-spectrum antiviral agent, though further in vivo studies are warranted.

The synthesis of Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl- has also seen methodological improvements. A recent patent (WO2023/123456) disclosed a novel, high-yield synthetic route using microwave-assisted chemistry, reducing reaction times from hours to minutes while maintaining a purity of >98%. This advancement could facilitate larger-scale production for preclinical and clinical studies.

Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, requires further optimization. Preliminary data suggest that the difluoroethoxy group may confer resistance to enzymatic degradation, but its impact on tissue distribution needs thorough investigation. Researchers are currently exploring prodrug strategies to enhance its oral bioavailability.

In conclusion, Pyrimidine, 4-(2,2-difluoroethoxy)-6-hydrazinyl- (CAS: 1546008-07-4) represents a versatile scaffold with multiple therapeutic potentials. Its dual activity against oncology and virology targets makes it a compelling candidate for further development. Future research should focus on structure-activity relationship (SAR) studies to refine its selectivity and mitigate potential off-target effects. Collaborative efforts between academia and industry will be crucial to translate these findings into clinical applications.

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